Bienvenue dans la boutique en ligne BenchChem!

benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride

Chiral Resolution Enantiomeric Purity Ledipasvir Synthesis

This (6S)-single enantiomer benzyl ester hydrochloride is a critical late-stage intermediate for generic ledipasvir manufacturing. The benzyl group offers chemoselective hydrogenolysis (stable to acidic Boc removal), directly reducing unit operations. The HCl salt ensures accurate GMP stoichiometric charging and solid-state stability—absent in free-base analogues. The defined (6S) stereochemistry is mandatory for assembling the NS5A inhibitor pharmacophore; the (6R) enantiomer yields an inactive diastereomer, making generic substitution chemically and economically untenable.

Molecular Formula C14H18ClNO2
Molecular Weight 267.75 g/mol
CAS No. 2613299-92-4
Cat. No. B6180887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride
CAS2613299-92-4
Molecular FormulaC14H18ClNO2
Molecular Weight267.75 g/mol
Structural Identifiers
SMILESC1CC12CC(NC2)C(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C14H17NO2.ClH/c16-13(12-8-14(6-7-14)10-15-12)17-9-11-4-2-1-3-5-11;/h1-5,12,15H,6-10H2;1H/t12-;/m0./s1
InChIKeyGALLHNKVQBDUBX-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate Hydrochloride (CAS 2613299-92-4): A Chiral Spirocyclic Building Block for Pharmaceutical Synthesis


Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride (CAS 2613299-92-4) is a single-enantiomer spirocyclic amino ester hydrochloride salt characterized by a conformationally constrained 5-azaspiro[2.4]heptane core bearing a benzyl ester at the 6-position with defined (6S) stereochemistry . The compound belongs to the broader class of cyclopropane-modified proline analogues, which have gained prominence as key intermediates in the synthesis of antiviral agents—most notably the hepatitis C virus (HCV) NS5A inhibitor ledipasvir—as well as quinolonecarboxylic acid antibacterial agents . Unlike the corresponding free carboxylic acid or alternative ester derivatives, this benzyl ester hydrochloride form offers a specific combination of orthogonal protecting-group chemistry, salt-form stability, and defined stereochemistry that dictates its utility in multi-step synthetic sequences.

Why In-Class Azaspiro[2.4]heptane Derivatives Cannot Replace Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate Hydrochloride


Within the 5-azaspiro[2.4]heptane-6-carboxylate family, substitution with alternative ester derivatives (e.g., methyl, ethyl, or tert-butyl), the corresponding free carboxylic acid, or the opposite (6R) enantiomer is non-trivial because each variant imposes distinct consequences on downstream synthetic chemistry. The benzyl ester serves as a protecting group removable under neutral, chemoselective hydrogenolysis conditions—an option unavailable to methyl or tert-butyl esters, which require acidic or alkaline hydrolysis that may compromise other sensitive functionality . The hydrochloride salt form confers solid-state stability and defined stoichiometry absent in the free-base form, which is often an oil or hygroscopic amorphous solid . Furthermore, the (6S) absolute configuration is mandatory for constructing the correct diastereomeric architecture of target molecules such as ledipasvir; use of the (6R) enantiomer or racemate yields the undesired stereoisomer, directly impacting biological activity . These differences make generic in-class substitution chemically and economically untenable.

Quantitative Differentiation Evidence for Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate Hydrochloride Versus Close Analogs


Stereochemical Configuration: (6S) Enantiomer vs. (6R) or Racemic Mixtures in NS5A Inhibitor Synthesis

The (6S) absolute configuration of the target compound is required for the synthesis of the HCV NS5A inhibitor ledipasvir, which incorporates the (S)-5-azaspiro[2.4]heptane-6-carboxylic acid moiety as a core structural element. The (6R) enantiomer yields the incorrect diastereomeric series and is not a viable substitute . While specific optical rotation data for this hydrochloride salt has not been independently published, the corresponding Boc-protected (S)-5-azaspiro[2.4]heptane-6-carboxylic acid displays [α]D²⁵ –21.92° (c 1.00, CHCl₃), whereas the (R)-enantiomer exhibits [α]D²⁵ +21.92° under identical conditions, confirming that stereochemical identity is experimentally distinguishable and non-interchangeable .

Chiral Resolution Enantiomeric Purity Ledipasvir Synthesis Optical Rotation

Protecting Group Orthogonality: Benzyl Ester vs. Methyl, Ethyl, and tert-Butyl Esters in Multi-Step Synthesis

The benzyl ester protecting group is uniquely removable under neutral hydrogenolysis conditions (H₂, Pd/C or Pd(OH)₂/C, ambient temperature) without affecting acid-labile protecting groups such as Boc carbamates, tert-butyl esters, or silyl ethers . In contrast, the methyl and ethyl esters (e.g., CAS 1296797-07-3 and CAS 2057413-89-3) require saponification with hydroxide bases, which is incompatible with base-sensitive functionalities; the tert-butyl ester (CAS 2757961-68-3) demands acidic deprotection (TFA or HCl/dioxane), which simultaneously removes Boc groups and can promote epimerization at adjacent chiral centers . This orthogonality is critical in the synthesis of ledipasvir, where the benzyl ester is chemoselectively removed via hydrogenolysis in the presence of a Boc-protected amine, enabling sequential deprotection without intermediate purification .

Orthogonal Deprotection Hydrogenolysis Benzyl Ester Cleavage Solid-Phase Peptide Synthesis

Salt Form Stability and Handling: Hydrochloride vs. Free Base in Azaspiro[2.4]heptane-6-carboxylate Esters

The hydrochloride salt form of benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate (CAS 2613299-92-4) is a crystalline, non-hygroscopic solid at ambient temperature, in contrast to the corresponding free base (CAS 2567928-46-3), which is characterized as a low-melting solid or oil at room temperature based on its computed XLogP3-AA of 2 and low molecular weight (231.29 g/mol) . The free base of the methyl ester analog (CAS 1296797-07-3) similarly exists as an oil or low-melting solid, necessitating hydrochloride salt formation for reproducible handling. The hydrochloride salt of the benzyl ester delivers defined stoichiometry (1.00 equivalent of HCl per molecule of free base, molecular weight 267.75 g/mol vs. 231.29 g/mol for the free base), enabling accurate gravimetric dispensing for small-scale reactions .

Solid-State Stability Hygroscopicity Hydrochloride Salt Weighing Accuracy

Purity Specifications: Vendor-Documented 98% Purity vs. Lower-Purity Methyl Ester and Free Acid Analogs

The target compound is listed by Leyan (product no. 2168192) at a guaranteed purity of 98%, with batch-specific certificates of analysis available . By comparison, the corresponding methyl ester hydrochloride (CAS 1296797-07-3) is offered by BenchChem at a typical purity of 95%, and the free carboxylic acid (CAS 152723-57-4) is available at 97–98% purity depending on the vendor . The 98% purity specification for the benzyl ester hydrochloride is comparable to the highest available purity for this compound class, but the combination of 98% purity with the crystalline hydrochloride salt form provides a dual quality assurance that is not uniformly available across all analogs.

Chemical Purity HPLC Batch Consistency Procurement Specification

Computed Physicochemical Profile: LogP and TPSA as Predictors of Chromatographic Behavior and Solubility

The benzyl ester hydrochloride exhibits a computed LogP of 2.29 and a topological polar surface area (TPSA) of 38.33 Ų, as reported by Leyan—consistent with PubChem-calculated XLogP3-AA values for the free base . For comparison, the methyl ester analog (MW 191.66 g/mol, one hydrogen bond acceptor less) is expected to have a lower LogP (approximately 0.3–0.8 based on fragment-based prediction), while the tert-butyl ester analog (MW 233.73 g/mol) is expected to have a higher LogP (approximately 2.5–3.0). The benzyl ester's LogP of ~2.3 places it in a favorable range for normal-phase or reverse-phase chromatographic purification, balancing retention and resolution in a manner distinct from both the more polar methyl ester and the more lipophilic tert-butyl ester .

Lipophilicity LogP TPSA Chromatographic Retention Drug-Likeness

Application Specificity: Benzyl Ester as Preferred Intermediate for Ledipasvir and Related NS5A Inhibitors

Patent literature and medicinal chemistry publications consistently identify the benzyl-protected (S)-5-azaspiro[2.4]heptane-6-carboxylic acid scaffold as the preferred intermediate for constructing the P2 fragment of ledipasvir and related HCV NS5A inhibitors . The benzyloxycarbonyl (Cbz) protecting group is favored over Boc in certain synthetic sequences because it remains stable during acidic coupling steps and is cleaved quantitatively under neutral hydrogenolysis without epimerization of the adjacent chiral center. The corresponding (6S)-5-[(benzyloxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid (CAS 1256388-47-2) is explicitly designated as a Ledipasvir intermediate by multiple chemical suppliers . The hydrochloride salt of the benzyl ester (CAS 2613299-92-4) represents the direct precursor or a closely related protected form of this validated intermediate.

HCV NS5A Inhibitor Ledipasvir Synthesis Process Chemistry GMP Intermediate

Procurement-Driven Application Scenarios for Benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate Hydrochloride (CAS 2613299-92-4)


Ledipasvir Generic API Process Development and Scale-Up

Process chemistry teams developing generic ledipasvir require the (6S)-configured benzyl ester hydrochloride as a late-stage intermediate that preserves the correct stereochemistry at the spirocyclic proline position. The benzyl ester's orthogonal hydrogenolysis-based deprotection—stable to the acidic conditions used for Boc removal—allows sequential deprotection without intermediate isolation, directly reducing the number of unit operations in the manufacturing process . The hydrochloride salt ensures accurate stoichiometric charging, critical for GMP batch record compliance.

Medicinal Chemistry Exploration of NS5A Inhibitor Scaffolds

Medicinal chemists exploring structure–activity relationships (SAR) around the HCV NS5A pharmacophore can use benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride as a key building block to introduce the conformationally constrained spirocyclic proline mimic. The benzyl ester can be selectively removed to reveal the free carboxylic acid for subsequent amide coupling, or retained as a prodrug moiety, offering synthetic flexibility that the methyl or tert-butyl esters do not provide . The 98% purity specification minimizes byproduct formation in parallel synthesis libraries.

Asymmetric Synthesis and Chiral Ligand Preparation

The (6S)-configured spirocyclic amine, accessible by benzyl ester hydrogenolysis followed by decarboxylation or further functionalization, serves as a chiral auxiliary or ligand precursor for asymmetric catalysis. The rigid spiro[2.4]heptane framework restricts conformational flexibility more effectively than simple proline derivatives, potentially enhancing enantioselectivity in catalytic transformations . The hydrochloride salt form facilitates direct use in aqueous or polar organic reaction media without the need for in situ protonation.

Reference Standard for Chiral Purity Method Development

Analytical development laboratories can employ benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride as a reference standard for chiral HPLC or SFC method qualification. The single (6S) enantiomer, with confirmed stereochemistry, provides a well-defined retention time and peak shape that can be compared to racemic or (6R)-enriched samples to validate enantiomeric excess determination methods. The 98% purity supports its use as a system suitability standard without additional purification.

Quote Request

Request a Quote for benzyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.